1-Dodecanesulfonic acid, methyl ester
Description
Historical Context and Evolution of Research on Alkyl Sulfonate Esters
The investigation into alkyl sulfonate esters is closely linked to the development of synthetic detergents in the early 20th century. The first synthetic detergents for general use were produced in Germany during World War I, primarily to conserve fats for other purposes. britannica.com These early products were short-chain alkylnaphthalene sulfonates. britannica.com
A significant milestone occurred in the 1930s with the introduction of branched alkylbenzene sulfonates (BAS). wikipedia.orglibretexts.org These compounds, often abbreviated as "syndets," demonstrated superior cleaning properties and better tolerance to hard water compared to traditional soaps. wikipedia.orglibretexts.org The production of BAS involved the Friedel–Crafts alkylation of benzene (B151609) with propylene (B89431) tetramer, followed by sulfonation. wikipedia.org
However, by the 1960s, the widespread use of BAS led to significant environmental problems. wikipedia.org The highly branched alkyl chain rendered these compounds resistant to biodegradation, resulting in the formation of persistent foam in rivers, lakes, and sewage treatment plants. wikipedia.orglibretexts.org This environmental concern drove a major shift in the detergent industry towards linear alkylbenzene sulfonates (LAS). wikipedia.org LAS, which feature a straight alkyl chain, are far more biodegradable and have largely replaced BAS in household detergents across the globe. wikipedia.orgnih.gov This transition from branched to linear alkyl chains underscored the critical importance of molecular structure on the environmental fate of chemical compounds and spurred further research into the properties of various alkyl sulfonates. taylorandfrancis.com
The table below summarizes key periods in the historical development of research related to alkyl sulfonate compounds.
Table 1: Historical Milestones in Alkyl Sulfonate Research| Time Period | Key Development | Significance |
|---|---|---|
| World War I | First general-use synthetic detergents (short-chain alkylnaphthalene sulfonates) produced in Germany. britannica.com | Addressed fat shortages and initiated the field of synthetic detergents. britannica.com |
| Early 1930s | Introduction of branched alkylbenzene sulfonates (BAS) as effective cleaning agents. wikipedia.orglibretexts.org | Offered improved performance over traditional soaps, especially in hard water. wikipedia.org |
| Late 1940s | Significant growth in the production and use of BAS-based detergents. wikipedia.orglibretexts.org | Established synthetic detergents as a major consumer product category. |
| 1960s | Environmental issues due to the poor biodegradability of BAS become apparent. wikipedia.org | Led to a phase-out of BAS in most detergent products and a search for alternatives. wikipedia.orglibretexts.org |
| Late 1960s | Linear alkylbenzene sulfonates (LAS) are introduced as a biodegradable replacement for BAS. wikipedia.orgnih.gov | Became the dominant surfactant in household detergents, highlighting the importance of biodegradability in chemical design. scholarsresearchlibrary.com |
Scope and Significance of Dodecanesulfonic Acid Methyl Ester in Modern Chemical Science
While much of the historical focus has been on alkylbenzene sulfonates for detergent applications, simpler alkyl sulfonate esters like 1-dodecanesulfonic acid, methyl ester hold their own significance in modern chemical science, primarily as research chemicals and synthetic intermediates.
Sulfonic esters are widely used as reagents in organic synthesis, valued because the RSO₃⁻ group is an excellent leaving group. wikipedia.org This property makes them effective alkylating agents. wikipedia.org For instance, methyl trifluoromethanesulfonate (B1224126) is known as a powerful methylating reagent. wikipedia.org By extension, long-chain analogues like methyl dodecanesulfonate can be used to introduce the dodecyl group in various chemical reactions.
The physical properties of long-chain alkyl sulfonate esters are also noteworthy. They are generally thermally and hydrolytically stable, non-volatile, and exist as mobile liquids, which makes them convenient to store, transport, and handle as chemical intermediates. google.com Research on the parent acid, 1-dodecanesulfonic acid, shows its utility in analytical chemistry, particularly in ion chromatography. sielc.com Its sodium salt, sodium 1-dodecanesulfonate, is used as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to enhance the retention of certain molecules and also serves as a surfactant standard. chemicalbook.comsigmaaldrich.com The methyl ester provides a less polar, non-ionic counterpart that can be valuable in organic synthesis and materials science research where solubility in organic solvents is required. For example, related long-chain alkyl aryl sulfonate esters have been found to be useful in the preparation of liquid crystal materials. google.com
Classification within Sulfonic Acid Ester Chemistry
This compound belongs to the broad class of organic compounds known as sulfonic acid esters or sulfonate esters. wikipedia.org These compounds are formally esters of a sulfonic acid and an alcohol. wikipedia.org They are characterized by the functional group R¹-S(=O)₂-OR², where R¹ and R² are organic residues.
The classification of sulfonic acid esters can be based on the nature of the R¹ and R² groups.
Based on the R¹ (Sulfonyl) Group: The ester is named based on the sulfonic acid from which it is derived. If R¹ is an alkyl group, it is an alkanesulfonate ester . If R¹ is an aryl group, it is an arenesulfonate ester .
Based on the R² (Alkoxy) Group: The ester is classified by the alcohol component, such as a methyl ester, ethyl ester, etc.
Within this framework, this compound (CH₃(CH₂)₁₁SO₂OCH₃) is classified as:
An alkanesulfonate ester , because the sulfonyl group is attached to an alkyl chain (dodecyl).
A methyl ester , as the oxygen atom is bonded to a methyl group.
This distinguishes it from other types of sulfonates, such as alkylbenzene sulfonates (where R¹ is an alkyl-substituted benzene ring) or organosulfates (with the structure R-O-SO₃⁻). wikipedia.org The table below provides examples to illustrate this classification.
Table 2: Classification and Examples of Common Sulfonate Esters| Class | General Structure | Example Compound | R¹ Group | R² Group |
|---|---|---|---|---|
| Alkyl Alkanesulfonate | Rₐₗₖ₋SO₂-OR'ₐₗₖ | This compound | Dodecyl (C₁₂H₂₅) | Methyl (CH₃) |
| Alkyl Arenesulfonate | Rₐᵣ₋SO₂-OR'ₐₗₖ | Methyl p-toluenesulfonate (Methyl tosylate) | p-Tolyl (CH₃C₆H₄) | Methyl (CH₃) |
| Aryl Alkanesulfonate | Rₐₗₖ₋SO₂-OR'ₐᵣ | Phenyl methanesulfonate | Methyl (CH₃) | Phenyl (C₆H₅) |
| Aryl Arenesulfonate | Rₐᵣ₋SO₂-OR'ₐᵣ | Phenyl benzenesulfonate (B1194179) | Phenyl (C₆H₅) | Phenyl (C₆H₅) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl dodecane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQFDNSGJXSEGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178413 | |
| Record name | 1-Dodecanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2374-65-4 | |
| Record name | 1-Dodecanesulfonic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Dodecanesulfonic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dodecanesulfonic Acid Methyl Ester and Its Analogs
Direct Esterification Approaches
Direct esterification methods involve the formation of the ester bond by reacting dodecanesulfonic acid or its derivatives with a methylating agent.
Esterification of Sulfonic Acids with Methanol (B129727)
The direct esterification of sulfonic acids with alcohols is a fundamental method for the synthesis of sulfonate esters. In the case of dodecanesulfonic acid, it can be reacted with methanol, typically in the presence of an acid catalyst, to yield methyl dodecanesulfonate. The reaction is an equilibrium process, and strategies to drive the reaction towards the product side are often employed, such as the removal of water as it is formed.
While sulfonic acids themselves are strong acids, the esterification reaction with an alcohol is often slow and requires heating. The use of a catalyst can accelerate the attainment of equilibrium. A common catalyst for such reactions is a stronger acid, such as sulfuric acid or p-toluenesulfonic acid orgsyn.org. The mechanism involves the protonation of the sulfonic acid, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol.
Table 1: Reaction Conditions for Direct Esterification of Sulfonic Acids
| Reactants | Catalyst | Solvent | Temperature | Notes |
| Dodecanesulfonic acid, Methanol | Sulfuric acid or p-Toluenesulfonic acid | Excess methanol or an inert solvent | Reflux | Removal of water can improve yield. |
It is important to note that while this method is theoretically sound, specific literature detailing the direct esterification of 1-dodecanesulfonic acid with methanol is not abundant. However, the principles of Fischer-Speier esterification for carboxylic acids are analogous and widely applied to sulfonic acids.
Reactions Involving Sulfonic Acid Silver Salts and Alkyl Iodides
Another approach to synthesizing sulfonate esters is through the reaction of a sulfonic acid silver salt with an alkyl iodide. This method avoids the equilibrium limitations of direct esterification. The first step involves the preparation of the silver salt of dodecanesulfonic acid. This can be achieved by reacting the sulfonic acid with a silver salt, such as silver oxide or silver carbonate nih.govgoogle.com.
Once the silver dodecanesulfonate is isolated, it is then treated with methyl iodide. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfonate anion acts as the nucleophile, displacing the iodide ion from the methyl group to form the methyl ester. This method is often effective for producing esters under milder conditions than direct esterification.
Table 2: Synthesis of Methyl Dodecanesulfonate via Silver Salt
| Step | Reactants | Product |
| 1 | Dodecanesulfonic acid + Silver(I) oxide | Silver dodecanesulfonate |
| 2 | Silver dodecanesulfonate + Methyl iodide | Methyl dodecanesulfonate + Silver iodide |
This method has been successfully applied to the synthesis of various organic esters, and the principles are applicable to sulfonic acids.
Nucleophilic Acyl Substitution for Methyl Ester Synthesis
A widely used and versatile method for the synthesis of sulfonate esters is through nucleophilic acyl substitution. In this context, the sulfonic acid is first converted to a more reactive species, a sulfonyl chloride. Dodecanesulfonyl chloride can be prepared by reacting dodecanesulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
The resulting dodecanesulfonyl chloride is a highly reactive electrophile. The sulfur atom is susceptible to attack by nucleophiles, such as the hydroxyl group of methanol. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which neutralizes the hydrochloric acid produced during the reaction and also acts as a catalyst pqri.org.
The mechanism involves the nucleophilic attack of the methanol oxygen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, to form the stable methyl dodecanesulfonate. This method is generally high-yielding and allows for a great deal of control over the reaction.
Sulfonation of Methyl Ester Precursors
An alternative synthetic strategy involves introducing the sulfonate group onto a molecule that already contains the methyl ester functionality.
Sulfonation of Fatty Acid Methyl Esters (FAME)
Fatty acid methyl esters (FAMEs) are readily available from the transesterification of triglycerides found in natural oils and fats. Methyl dodecanoate, also known as methyl laurate, is the methyl ester of dodecanoic acid and serves as a suitable precursor for the synthesis of methyl dodecanesulfonate analogs ntu.ac.ukacs.org.
The conventional method for the sulfonation of fatty acid methyl esters involves the use of strong sulfonating agents. One of the most common reagents is sulfur trioxide (SO₃) nih.gov. The reaction is typically carried out in a falling film reactor, where a thin film of the molten FAME is brought into contact with a stream of gaseous sulfur trioxide diluted with an inert gas like nitrogen or air.
The reaction is highly exothermic and requires careful temperature control to prevent side reactions and degradation of the product. The sulfur trioxide attacks the alpha-carbon position of the methyl ester, leading to the formation of a sulfonic acid intermediate. This intermediate is then typically neutralized with a base, such as sodium hydroxide, to yield the sodium salt of the methyl ester sulfonate. To obtain the methyl ester, further reaction steps would be necessary.
Another conventional sulfonating agent is chlorosulfonic acid (ClSO₃H). The reaction with chlorosulfonic acid also proceeds by electrophilic attack on the fatty acid methyl ester.
Table 3: Conventional Sulfonating Agents for FAMEs
| Sulfonating Agent | Reaction Conditions | Product |
| Sulfur Trioxide (SO₃) | Falling film reactor, controlled temperature | α-Sulfo fatty acid methyl ester |
| Chlorosulfonic Acid (ClSO₃H) | Reaction in an inert solvent | α-Sulfo fatty acid methyl ester |
These sulfonation methods are of significant industrial importance for the production of surfactants known as methyl ester sulfonates (MES).
Mechanistic Studies of Sulfonation Reactions
Transesterification Processes for Methyl Ester Formation
Transesterification is a chemical reaction that exchanges the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com To synthesize 1-dodecanesulfonic acid, methyl ester from its corresponding sulfonic acid, an acid-catalyzed transesterification (or more accurately, esterification in this case) with methanol is a common method. echemi.comquora.com This process involves reacting the sulfonic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com
The mechanism for acid-catalyzed esterification involves several equilibrium steps. masterorganicchemistry.comyoutube.com
Protonation of the Sulfonyl Oxygen: The acid catalyst protonates one of the oxygen atoms of the sulfonic acid group, making the sulfur atom more electrophilic. masterorganicchemistry.comyoutube.com
Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic sulfur atom. masterorganicchemistry.comyoutube.com This forms a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of Water: The intermediate eliminates a molecule of water, and the resulting species is deprotonated.
Deprotonation: A base (such as another molecule of methanol) removes the final proton to yield the methyl sulfonate ester and regenerate the acid catalyst. youtube.com
To drive the reaction toward the product side, it is common practice to use the alcohol (methanol) as the solvent, ensuring it is present in a large excess. masterorganicchemistry.com This strategy shifts the equilibrium to favor the formation of the methyl ester. masterorganicchemistry.comyoutube.com Aliphatic sulfonic acids, such as methanesulfonic acid, have themselves been used as catalysts for the transesterification of vegetable oils to produce biodiesel (fatty acid methyl esters), demonstrating the utility of sulfonic acid groups in catalyzing esterification reactions. google.commdpi.com
Base-Catalyzed Transesterification
Transesterification is a crucial process for converting one ester into another by exchanging the alkoxy group. In the context of sulfonate esters, this reaction can be effectively catalyzed by bases. The mechanism involves the nucleophilic attack of an alkoxide on the sulfur atom of the sulfonate ester.
Under basic conditions, the reaction is initiated by the deprotonation of an alcohol by a base, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic sulfur atom of the sulfonate ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxy group and forming the new ester. masterorganicchemistry.comresearchgate.net The choice of base is critical and can range from common hydroxides like sodium hydroxide (NaOH) and potassium hydroxide (KOH) to alkoxides such as sodium methoxide. researchgate.netgoogle.com
The reaction equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol, which often serves as the solvent as well. masterorganicchemistry.com For instance, converting a higher alkyl sulfonate to a methyl sulfonate would be driven by using a large volume of methanol.
An interesting application of base-catalyzed transesterification is in the intramolecular formation of cyclic esters, or lactones, from molecules containing both an ester and an alcohol functional group. masterorganicchemistry.com While this specific application may not directly produce this compound, it demonstrates the versatility of the underlying chemical principle.
| Catalyst Type | Example | Role in Reaction | Typical Conditions |
| Alkoxide | Sodium Ethoxide | Provides a strong nucleophile (ethoxide ion) | Reaction with a methyl ester in ethanol solvent masterorganicchemistry.com |
| Hydride | Sodium Hydride (NaH) | Acts as a non-nucleophilic base to deprotonate the alcohol | Useful for intramolecular reactions to avoid side reactions masterorganicchemistry.com |
| Hydroxide | Sodium Hydroxide (NaOH) | A common, cost-effective base catalyst | Used in biodiesel production from various oils nih.gov |
Transesterification from Renewable Feedstocks
The drive for sustainable chemical processes has led to the exploration of renewable feedstocks for the production of sulfonate esters. Vegetable oils and animal fats, which are triglycerides, serve as primary raw materials. nih.govresearchgate.net The first step in utilizing these resources is typically a transesterification reaction to produce fatty acid methyl esters (FAMEs), commonly known as biodiesel. researchgate.netresearchgate.net
This initial transesterification can be catalyzed by acids or bases. While base-catalyzed methods are faster, acid catalysts are more tolerant of water and free fatty acids (FFAs) in the feedstock. researchgate.netgoogle.com Once the FAMEs are produced and purified, they can be converted into fatty acid methyl ester sulfonates (MES). This is typically achieved through sulfonation using agents like sulfur trioxide. google.com
Transesterification of Triglycerides : Vegetable oil or animal fat reacts with methanol in the presence of a catalyst to yield FAMEs and glycerol. google.com
Sulfonation of FAMEs : The purified FAMEs are then reacted with a sulfonating agent to introduce the sulfonic acid group, resulting in fatty acid methyl ester sulfonic acid (MESA). google.com
Neutralization : The resulting sulfonic acid is neutralized to produce the final fatty acid methyl ester sulfonate. google.com
The properties of the final MES product are influenced by the fatty acid profile of the original renewable feedstock.
| Feedstock | Typical Fatty Acid Profile | Catalyst for Transesterification | Resulting Intermediate |
| Rapeseed Oil | High in oleic acid | Sodium Hydroxide | Rapeseed Oil Methyl Esters |
| Soybean Oil | High in linoleic and oleic acid | Potassium Hydroxide | Soybean Oil Methyl Esters google.com |
| Palm Oil | High in palmitic and oleic acid | Sodium Methoxide | Palm Oil Methyl Esters google.com |
| Used Cooking Oil | Variable | Acid catalyst followed by base catalyst | Mixed Fatty Acid Methyl Esters nih.govlongdom.org |
Derivatization Strategies for Related Sulfonate Esters
Synthesis from Alkyl Aryl Sulfonic Acids
A common method for preparing sulfonate esters involves the reaction of a sulfonyl chloride with an alcohol or phenol. rsc.org However, direct synthesis from sulfonic acids is also possible and can be more efficient. Alkyl aryl sulfonic acids, such as linear alkylbenzene sulfonic acid (LABSA), are important industrial surfactants that can be converted to their corresponding esters. uctm.edupatsnap.com
One approach involves an iodobenzene-catalyzed direct sulfonylation of aromatic compounds with alkyl or aryl sulfonic acids. This method allows for the formation of a C-O bond under mild, transition-metal-free conditions, using an oxidant like peracetic acid. rsc.org
Another strategy is the esterification of sulfonic acids using polymer-bound reagents. For example, polymer-bound triazenes can be used to efficiently convert various sulfonic acids into their esters with high purity, often exceeding 95% without further purification. researchgate.net This method is particularly advantageous for synthesizing chiral esters as it avoids the racemization that can occur when proceeding through a sulfonyl chloride intermediate. researchgate.net
| Method | Starting Material | Reagents | Key Features |
| Iodobenzene-Catalyzed Coupling | Aminoquinolines and p-toluenesulfonic acid | Iodobenzene, peracetic acid | Transition-metal-free, mild room temperature conditions, high selectivity rsc.org |
| Polymer-Bound Reagents | Various sulfonic acids or sodium sulfonates | Polymer-bound triazenes, alkylating resin | High purity of esters, avoids racemization for chiral compounds researchgate.net |
| Conventional Esterification | Alkyl Aryl Sulfonic Acid | Alcohol, Acid Catalyst | Standard esterification procedure |
Functionalization of Epoxidized Methyl Oleic Acid with Sulfonic Acids
A valuable derivatization strategy involves the reaction of epoxidized fatty acid methyl esters with sulfonic acids. This process utilizes the high reactivity of the oxirane (epoxide) ring. uctm.edu Epoxidized methyl oleate (B1233923) (EMO), derived from oleic acid (a common component of many vegetable oils), can undergo a ring-opening reaction when treated with a sulfonic acid like linear alkylbenzene sulfonic acid (LABSA). uctm.edu
This reaction results in the formation of a hydroxy sulfonic acid ester. uctm.edu The sulfonic acid acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a hydroxyl group on the adjacent carbon. The reaction can be influenced by factors such as temperature and the molar ratio of the reactants. Research has shown a correlation between reaction temperature and the consumption of oxirane oxygen, indicating the progress of the ring-opening reaction. uctm.edu
The resulting polyfunctional molecules, containing both hydroxyl and sulfonate ester groups, have potential applications as corrosion inhibitors and additives for lubricants. uctm.edu
| Reactant 1 | Reactant 2 | Product | Key Functional Groups | Reaction Conditions |
| Epoxidized Methyl Oleate (EMO) | Linear Alkylbenzene Sulfonic Acid (LABSA) | Hydroxy Sulfonic Acid Ester | Hydroxyl (-OH), Sulfonate Ester (-SO2-O-) | 70°C, 4 hours, EMO:LABSA ratio of 1:1.3 (w/w) uctm.edu |
| Epoxidized Alkyl Oleates | Alcohols, Water, Organic Acids | Various ring-opened products | Dimerization and isomerization to ketones can be side reactions | 100°C, 3 hours, catalyzed by sulfonated resins kataliz.org.ua |
Catalytic Epoxidation of Fatty Acid Methyl Esters
The synthesis of the aforementioned epoxidized methyl oleate is a critical precursor step. The epoxidation of fatty acid methyl esters (FAMEs) involves the conversion of carbon-carbon double bonds present in the unsaturated fatty acid chains into oxirane rings. This is typically achieved using an oxidizing agent, often in the presence of a catalyst.
A common method is the in situ formation of peracids, such as performic or peracetic acid, by reacting a carboxylic acid with hydrogen peroxide. mdpi.comnih.gov Strong mineral acids like sulfuric acid can be used to catalyze this process, though this can lead to side reactions like the opening of the newly formed oxirane ring. mdpi.com
To improve selectivity and reduce waste, various catalytic systems have been developed. These include:
Heteropolyacids : Phosphotungstic acid (H3PW12O40) combined with quaternary phosphonium salts as phase transfer catalysts has been shown to be effective. mdpi.comsemanticscholar.org
Titanium-based catalysts : Ti-containing silica (B1680970) materials like Ti-MCM-41 have demonstrated high yields for the epoxidation of FAMEs, particularly with organic hydroperoxides as the oxidant. mdpi.com
Encapsulated catalysts : Peroxopolyoxotungstate encapsulated in a metal-organic framework (MIL-100(Cr)) has shown high catalytic activity and selectivity for epoxide formation. mdpi.com
The efficiency of the epoxidation is often measured by the change in iodine number (a measure of unsaturation, which decreases during the reaction) and the epoxy number or oxirane oxygen content (which increases). mdpi.comsemanticscholar.org
| Catalytic System | Oxidant | Substrate | Temperature | Key Finding |
| H3PW12O40 / Quaternary Phosphonium Salts | Hydrogen Peroxide | Rapeseed Oil FAMEs | 308–323 K | Epoxy number increased significantly with temperature mdpi.comsemanticscholar.org |
| Ti-MCM-41 | tert-Butyl hydroperoxide (TBHP) | FAMEs | 90°C | High yields (>98%) for mono- and diepoxide derivatives were obtained mdpi.com |
| PW4@MIL-100(Cr) | Hydrogen Peroxide | FAMEs | 60°C | Achieved a 70% epoxide yield after 45 minutes with a 15 g/L catalyst loading mdpi.com |
Advanced Analytical Characterization Techniques in Dodecanesulfonic Acid Methyl Ester Research
Spectroscopic Analysis Methods
Spectroscopic methods are indispensable for probing the molecular structure of 1-Dodecanesulfonic acid, methyl ester by examining the interaction of the molecule with electromagnetic radiation. These techniques provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be accurately predicted based on the molecule's structure.
¹H NMR Spectroscopy provides information on the different types of protons (hydrogen atoms) in the molecule and their immediate chemical environment. The long alkyl chain of the dodecanesulfonate moiety results in overlapping signals, while the protons closer to the sulfonate group and on the methyl ester group are more distinct.
¹³C NMR Spectroscopy detects the different carbon atoms within the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for a carbon "map" of the structure. The carbon of the methyl ester group and the carbon atom directly attached to the sulfur atom are typically the most downfield-shifted among the aliphatic carbons due to the electron-withdrawing effects of the adjacent oxygen and sulfur atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and analysis of similar structures. Solvent: CDCl₃.
| ¹H NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Protons | CH₃-O- | ~3.9 | Singlet (s) |
| -CH₂-SO₃- | ~3.1 | Triplet (t) | |
| -CH₂-CH₂SO₃- | ~1.8-1.9 | Multiplet (m) | |
| -(CH₂)₉- (bulk) | ~1.2-1.4 | Multiplet (m) | |
| CH₃-(CH₂)₉- | ~0.88 | Triplet (t) | |
| ¹³C NMR Data | Assignment | Predicted Chemical Shift (δ, ppm) | |
| Carbons | CH₃-O- | ~55 | |
| -CH₂-SO₃- | ~50 | ||
| -(CH₂)₉- (bulk) | ~22-32 | ||
| CH₃-(CH₂)₉- | ~14 |
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to show characteristic absorption bands corresponding to the sulfonate ester group and the long alkyl chain.
The most prominent peaks are associated with the stretching vibrations of the S=O and S-O bonds in the sulfonate group. Additionally, strong absorptions corresponding to the C-H stretching and bending vibrations of the dodecyl chain are expected.
Table 2: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 2955-2920 | C-H Asymmetric Stretch | Alkyl (CH₂) | Strong |
| 2850-2840 | C-H Symmetric Stretch | Alkyl (CH₂) | Strong |
| 1470-1450 | C-H Bend (Scissoring) | Alkyl (CH₂) | Medium |
| 1380-1340 | S=O Asymmetric Stretch | Sulfonate Ester | Strong |
| 1190-1160 | S=O Symmetric Stretch | Sulfonate Ester | Strong |
| 1000-960 | S-O Stretch | Sulfonate Ester | Strong |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures or impurities and for its quantification. These methods rely on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org It is well-suited for the analysis of volatile and thermally stable compounds like methyl sulfonate esters. chemguide.co.uk In GC, the compound is vaporized and separated from other components based on its boiling point and interaction with a stationary phase inside a long capillary column.
Following separation, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern provides valuable structural information. For this compound, fragmentation is expected to occur along the alkyl chain and at the sulfonate ester group.
Table 3: Expected Key Mass Fragments in GC-MS (EI) of this compound
| m/z Value | Proposed Fragment Ion | Description |
| 264 | [C₁₃H₂₈O₃S]⁺ | Molecular Ion (M⁺) |
| 233 | [C₁₂H₂₅SO₃]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |
| 109 | [CH₃OSO₂]⁺ | Methyl sulfonate fragment |
| 95 | [SO₃CH₃]⁺ | Rearranged methyl sulfonate fragment |
| CₙH₂ₙ₊₁ | e.g., 43, 57, 71... | Alkyl chain fragments (propyl, butyl, pentyl, etc.) |
For less volatile compounds or as an alternative to GC, High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. nih.gov When coupled with mass spectrometry (LC-MS), it provides high sensitivity and specificity for the analysis of sulfonate esters. pnrjournal.com
A common approach for a molecule like this compound would be reversed-phase HPLC. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govsielc.com The compound is separated based on its hydrophobicity.
Detection by mass spectrometry, often using a soft ionization technique like Electrospray Ionization (ESI), allows for the detection of the intact molecule, usually as a protonated species [M+H]⁺ or an adduct with a cation, such as sodium [M+Na]⁺. This provides a precise molecular weight determination, confirming the identity of the compound with high confidence. rsc.org
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, assessing purity, and determining appropriate conditions for large-scale column chromatography purification. nih.gov
For the purification of this compound, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common mobile phase system would be a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. The separation is based on the compound's polarity; more polar compounds interact more strongly with the silica gel and move up the plate more slowly. The position of the compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Visualization can be achieved using UV light if the compound is UV-active, or by staining with a chemical agent like potassium permanganate.
Headspace Gas Chromatography for Volatile Derivatives
Headspace Gas Chromatography (HS-GC) is a powerful technique for the analysis of volatile and semi-volatile organic compounds (VOCs and SVOCs) from a sample matrix. researchgate.net In the context of this compound, which itself is not highly volatile, HS-GC is primarily employed for the analysis of its more volatile derivatives or impurities. The technique works by analyzing the vapor phase (headspace) in equilibrium with the sample in a sealed vial. researchgate.net This separation of volatile analytes from the non-volatile sample matrix prior to injection into the gas chromatograph prevents contamination of the GC system and simplifies the resulting chromatogram. researchgate.net
The process involves placing the sample containing the derivatives of this compound into a headspace vial. The vial is then heated to a specific temperature for a set period, allowing volatile compounds to partition into the gas phase above the sample. A portion of this headspace gas is then automatically injected into the GC for separation and detection, often by a mass spectrometer (MS). researchgate.net
Several parameters must be optimized to ensure method sensitivity and reproducibility, including equilibration temperature and time, sample volume, and headspace volume. nih.gov For instance, increasing the temperature generally increases the concentration of analytes in the headspace, but excessive heat can cause degradation. The sample headspace volume significantly affects sensitivity and precision; an optimal volume must be determined experimentally. nih.gov Solid-phase microextraction (SPME) can be combined with headspace analysis (HS-SPME), where a coated fiber is exposed to the headspace to adsorb and concentrate analytes before desorption into the GC inlet, further enhancing detection limits. researchgate.net
HS-GC is particularly useful for identifying residual solvents from synthesis, detecting volatile degradation products, or analyzing volatile compounds formed after a derivatization reaction designed to cleave the molecule into smaller, more volatile fragments.
Table 1: Optimized HS-SPME-GC-MS Parameters for Volatile Compound Analysis This table presents typical parameters that would be optimized for analyzing volatile derivatives.
| Parameter | Optimized Value | Purpose |
|---|---|---|
| Fiber Coating | 65 µm PDMS/DVB | Effective for extracting a broad range of volatile and semi-volatile organic compounds. researchgate.net |
| Extraction Temp. | 60°C | Balances analyte volatility with thermal stability. |
| Extraction Time | 30 min | Allows for equilibrium to be reached between sample and headspace. nih.gov |
| Desorption Temp. | 250°C | Ensures complete transfer of analytes from the SPME fiber to the GC inlet. |
| Desorption Time | 5 min | Prevents carryover between sample runs. |
| Headspace Volume | 3 mL (in 10 mL vial) | Optimizes the trade-off between sensitivity and precision. nih.gov |
Microscopic and Morphological Characterization
Environmental Scanning Electron Microscopy (ESEM) is an advanced imaging technique that allows for the characterization of materials in their natural state, without the need for conductive coatings or the high vacuum conditions required by conventional Scanning Electron Microscopy (SEM). azom.comwikipedia.org This capability is especially valuable when studying polymers that may incorporate this compound as a surfactant, plasticizer, or other additive. Such polymers are often insulating and may contain volatile components, making them challenging to image with traditional SEM. azom.comwiley.com
ESEM operates by introducing a controlled amount of gas, typically water vapor, into the specimen chamber at pressures up to around 10 torr. nih.gov This gaseous environment has two primary benefits. First, it neutralizes the build-up of negative charge on the surface of insulating samples, which would otherwise distort the image. wiley.comnih.gov Second, it allows for the imaging of wet or hydrated samples, preventing the dehydration and potential structural artifacts that can occur during preparation for high-vacuum SEM. azom.comnih.gov
In research involving polymers containing this compound, ESEM can be used to:
Visualize the surface morphology and texture of the polymer film or matrix.
Observe the distribution of phases in a polymer blend or composite.
Study the effects of the additive on the polymer's microstructure.
Follow dynamic processes such as hydration, dehydration, or the absorption of liquids in real-time. azom.com
The ability to image materials without altering their native structure provides a more accurate representation of the material's properties and the role of additives like this compound within the polymer matrix.
X-ray Diffraction (XRD) is a primary analytical technique for investigating the crystallographic structure of materials, including the degree of crystallinity in semi-crystalline substances like this compound. researchgate.net The method is based on Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the ordered atomic planes within a crystalline lattice. utah.edusemineral.es
When a sample is exposed to an X-ray beam, crystalline regions produce sharp, high-intensity diffraction peaks at specific angles (2θ), which are characteristic of the material's crystal structure. utah.edu In contrast, amorphous (non-crystalline) regions lack long-range atomic order and produce a broad, diffuse signal known as an "amorphous halo". utah.edu
The degree of crystallinity is a quantitative measure of the crystalline fraction within a semi-crystalline sample. It can be calculated from an XRD pattern by separating the contributions of the crystalline and amorphous phases. semineral.es A common approach is the integration method, where the area under the sharp crystalline peaks is compared to the total area under the entire diffraction pattern (crystalline peaks + amorphous halo). utah.edu
The formula is expressed as: % Crystallinity = [(Area of Crystalline Peaks) / (Total Area of All Peaks)] * 100 utah.edu
This analysis is crucial for quality control and material characterization, as the degree of crystallinity significantly influences the physical properties of a material, such as its melting point, solubility, and mechanical strength. For this compound, XRD can be used to monitor batch-to-batch consistency, assess the impact of different processing or storage conditions on its solid-state structure, and characterize its form in formulated products. nih.gov
Table 2: Hypothetical XRD Data for Crystallinity Calculation of a this compound Sample
| Parameter | Value | Description |
|---|---|---|
| Total Integrated Area | 4150 units | The total area under the XRD curve, including crystalline and amorphous contributions. utah.edu |
| Crystalline Peak Area | 3528 units | The sum of the integrated areas of the sharp diffraction peaks. utah.edu |
| Amorphous Halo Area | 622 units | The area of the broad, diffuse scattering signal. |
| Calculated % Crystallinity | 85.0% | (3528 / 4150) * 100 |
Advanced Derivatization Techniques for Enhanced Analytical Specificity
While this compound can be analyzed directly by some methods, its analysis—and that of its parent sulfonic acid—is often enhanced through chemical derivatization. Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical technique, particularly gas chromatography (GC). restek.com The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and enhance detection specificity. sigmaaldrich.com
For sulfonic acids and their esters, several derivatization strategies can be employed:
Silylation: This is a common method where an active proton in the parent sulfonic acid is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the polar sulfonic acid into a more volatile and less polar TMS ester, which is amenable to GC analysis. restek.com
Esterification/Transesterification: While the compound is already a methyl ester, further transesterification to a different ester (e.g., ethyl or butyl ester) can sometimes be used to alter retention times for improved separation from interfering compounds. For the parent 1-dodecanesulfonic acid, esterification with an alcohol (like methanol in the presence of a catalyst like BF₃) is a standard method to create the volatile methyl ester for GC analysis. restek.comsigmaaldrich.com
Conversion to Thioesters: A more advanced technique involves converting the sulfonic acid group into a derivative that is highly responsive to specific detectors. For example, a C12 methyl ester sulfonic acid can be derivatized using iodide-trifluoroacetic anhydride (B1165640) to yield thiotrifluoroacetate derivatives. researchgate.net These derivatives are suitable for analysis by GC-MS and can help in the identification of positional isomers. researchgate.net
These derivatization techniques are critical for overcoming the analytical challenges posed by the low volatility and high polarity of sulfonic acids, enabling robust and specific quantification and identification. osti.gov
Table 3: Comparison of Derivatization Techniques
| Technique | Reagent Example | Target Group | Resulting Derivative | Key Advantage |
|---|---|---|---|---|
| Silylation | BSTFA | Sulfonic Acid (-SO₃H) | Trimethylsilyl Ester | Increases volatility for GC analysis. restek.com |
| Esterification | Methanol / BF₃ | Sulfonic Acid (-SO₃H) | Methyl Ester | Neutralizes the polar acid group, improving chromatographic behavior. sigmaaldrich.com |
| Thioester Formation | Iodide-Trifluoroacetic Anhydride | Sulfonic Acid (-SO₃H) | Thiotrifluoroacetate | Creates derivatives suitable for detailed structural analysis and isomer identification by MS. researchgate.net |
Computational and Theoretical Investigations of Dodecanesulfonic Acid Methyl Ester Systems
Molecular Dynamics Simulations of Interfacial Phenomena
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules, allowing for the investigation of dynamic processes and equilibrium properties of surfactant systems. By simulating a pre-defined number of surfactant molecules, water, and other species in a simulation box, MD can provide a detailed picture of their collective behavior over time.
MD simulations are extensively used to study the spontaneous self-assembly of surfactants into micelles in aqueous solutions. These simulations can elucidate the entire process, from the initial random distribution of surfactant monomers to the formation of stable aggregates. Key parameters derived from these simulations include the critical micelle concentration (CMC), aggregation number (the number of monomers in a micelle), and the size and shape of the resulting micelles. For alkyl sulfonates, simulations show that as the hydrophobic alkyl chain length increases, the shape of the micelle can transition from spherical to more ellipsoidal or cylindrical forms researchgate.net. The hydrophobic tails collapse into the micelle's core to minimize contact with water, a process that can be quantified by calculating the solvent accessible surface area (SASA) researchgate.net.
The choice of force field—the set of parameters used to describe the potential energy of the system—is critical for accurate simulations. Different force fields can yield variations in the predicted micelle structure, particularly for larger aggregates nih.gov. Simulations of analogous anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) have shown that interactions between the sulfonate headgroups, counterions (e.g., Na+), and surrounding water molecules dictate the compactness and structure of the micelle researchgate.net.
Table 1: Typical Parameters Obtained from MD Simulations of Micellization
| Parameter | Description | Typical Insights for Alkyl Sulfonates |
| Aggregation Number | The average number of surfactant molecules in a single micelle. | Characterizes the size and stability of the micelle. |
| Radius of Gyration (Rg) | A measure of the micelle's compactness. | Provides information about the overall size and density of the aggregate. |
| Eccentricity | A value describing the deviation of the micelle shape from a perfect sphere. | Helps determine if micelles are spherical, prolate (rod-like), or oblate (disc-like) nih.gov. |
| Solvent Accessible Surface Area (SASA) | The surface area of the micelle's hydrophobic core that is exposed to water. | Lower values indicate more effective shielding of the hydrophobic tails from the aqueous environment researchgate.net. |
| Counterion Distribution | The spatial arrangement of counterions around the charged headgroups. | Reveals the degree of ion binding to the micelle surface, which influences stability. |
The behavior of 1-Dodecanesulfonic acid, methyl ester at interfaces, such as the air-water interface, is fundamental to its function as a surfactant. MD simulations can model the adsorption of surfactant monomers at this interface, providing details about their orientation, packing density, and the resulting reduction in surface tension.
Studies on the closely related sodium tetradecanoic 2-sulfo 1-methyl ester (C14-MES) have shown that these molecules form a monolayer at the air-water interface researchgate.net. In such simulations, the hydrophilic sulfonate headgroup is solvated in the aqueous phase, while the hydrophobic dodecyl tail is oriented towards the air. The addition of electrolytes, such as NaCl or CaCl2, can enhance the amount of adsorbed surfactant by screening the electrostatic repulsion between the charged headgroups, allowing for tighter packing at the interface researchgate.netmdpi.com. MD simulations can quantify this effect by calculating the area per molecule and the thickness of the interfacial layer.
A key function of micelles is their ability to solubilize poorly water-soluble compounds within their hydrophobic core. This process is critical for applications in detergency and drug delivery unad.edu.co. MD simulations can be used to investigate the thermodynamics and kinetics of solubilization by introducing hydrophobic molecules into a simulated system containing pre-formed micelles.
Experimental studies on 1-dodecanesulfonic acid micelles have determined their capacity to solubilize various aromatic hydrocarbons, such as benzene (B151609) and naphthalene nih.govresearchgate.net. MD simulations can complement these findings by revealing the precise location and orientation of the solubilized molecules within the micelle. Depending on the polarity of the guest molecule, it may reside deep within the water-free hydrocarbon core or in the intermediate palisade layer, among the surfactant tails but still in proximity to the headgroups unad.edu.coorganic-chemistry.org. The simulations can calculate the free energy of transfer for a molecule from the aqueous phase into the micelle, providing a quantitative measure of the solubilization efficiency.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and energetics of individual molecules. These methods provide fundamental insights that are not accessible through classical simulations like MD.
Quantum calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways, transition state structures, and activation energies. For this compound, this can be applied to its synthesis, such as the sulfonation of methyl dodecanoate.
A proposed mechanism for the sulfonation of a methyl ester involves the initial absorption of sulfur trioxide (SO3) to form an unstable intermediate, RCH2COOSO3CH3, which then rearranges to the more stable sulfonic acid product, RCH(SO3H)COOCH3 unad.edu.co. Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the energies of the reactants, intermediates, transition states, and products along this reaction coordinate. This provides a detailed energetic profile, identifying the rate-limiting step and offering insights into how catalysts or changes in reaction conditions might influence the reaction rate and yield. Similar computational studies on the formation of other sulfonate esters have confirmed reaction mechanisms and quantified the impact of temperature and reagents on reaction kinetics enovatia.compqri.org.
Table 2: Illustrative Energetic Profile for a Hypothetical Reaction Step Calculated via Quantum Chemistry
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials (e.g., Methyl Dodecanoate + SO3) | 0.0 (Reference) |
| Intermediate | A transient, metastable species along the reaction path. | -5.2 |
| Transition State (TS) | The highest energy point connecting the intermediate and product. | +15.8 (Activation Energy) |
| Products | Final species of the reaction step. | -25.0 |
While the 2D structure of this compound is well-defined, its three-dimensional shape and flexibility are crucial for its function. Quantum chemical calculations can determine the molecule's most stable 3D structure (conformation) by optimizing its geometry to find the minimum energy state.
Using DFT methods, such as B3LYP with a 6-31G(d) basis set, researchers can calculate key structural parameters like bond lengths, bond angles, and dihedral angles with high accuracy unad.edu.conih.gov. For a molecule with a flexible alkyl chain like this compound, multiple low-energy conformers may exist. Quantum calculations can identify these conformers and their relative energies, providing a picture of the molecule's conformational landscape. Furthermore, these calculations can predict vibrational frequencies, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra, thereby aiding in the structural characterization of the compound nih.gov. Another valuable output is the molecular electrostatic potential (MEP) map, which illustrates the charge distribution across the molecule, highlighting the electronegative sulfonate group and the nonpolar hydrocarbon tail.
Predictive Modeling and Quantitative Structure-Activity Relationships (QSARs) for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological or chemical activities. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, predictive models for related long-chain alkyl esters and sulfonated compounds provide valuable insights into how structural modifications might influence their activity. These models are instrumental in predicting the properties of new chemical entities, thereby guiding synthesis and testing efforts in a more efficient manner.
Research in this area often employs a variety of molecular descriptors to quantify the structural features of molecules. These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., branching indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies). By establishing a mathematical relationship between these descriptors and an observed activity, a predictive model can be constructed.
For instance, QSAR studies on the aquatic toxicity of aliphatic esters have demonstrated that molecular descriptors can effectively predict their biological impact. nih.gov In one such study, a Genetic Algorithm (GA) combined with Multiple Linear Regression (MLR) was used to develop a robust QSAR model for predicting the toxicity of 48 aliphatic esters towards Tetrahymena pyriformis. nih.gov The resulting model showed a high correlation coefficient (R²) of 0.899, indicating a strong predictive capability. nih.gov
The predictive ability of such models is rigorously tested through internal and external validation techniques. nih.gov Leave-One-Out (LOO) cross-validation is a common internal validation method, and for the aforementioned study on aliphatic esters, a high Q² LOO of 0.928 was achieved, underscoring the model's robustness. nih.gov
The development of predictive models is not limited to toxicity. For example, the synthesis of methyl ester sulfonates from used cooking oil has been optimized using models based on an adaptive neuro-fuzzy inference system (ANFIS) and artificial neural networks (ANN). nih.gov These models predicted the yield of methyl ester sulfonate based on process parameters like temperature, time, and molar ratios of reactants. nih.gov The ANFIS model, in particular, demonstrated superior predictive accuracy with an R² of 0.9886. nih.gov
The following table summarizes the findings from a representative QSAR study on the aquatic toxicity of a series of aliphatic esters, which can be considered as related compounds to this compound.
| Model | Statistical Parameter | Value |
| GA-MLR | R² | 0.899 |
| Q² LOO | 0.928 | |
| F-statistic | 137.73 | |
| RMSE | 0.263 |
Data sourced from a QSAR study on the aquatic toxicity of aliphatic esters. nih.gov
Furthermore, studies on other classes of esters, such as aryl-substituted cycloalkenecarboxylic acid methyl esters, have utilized 2D and 3D QSAR models to understand their binding affinity to biological targets like the human dopamine transporter. nih.gov These studies highlight the importance of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in determining biological activity. nih.gov
Advanced Applications and Functional Studies of Dodecanesulfonic Acid Methyl Ester Derivatives
Surfactant and Emulsifier Science
The molecular architecture of methyl ester sulfonates, featuring both a hydrophobic alkyl chain and a hydrophilic sulfonate group, underpins their versatile functions as surfactants and emulsifiers in a wide range of formulations.
The development of anionic methyl ester sulfonate (MES) surfactants is driven by the demand for high-performance, biodegradable, and sustainably sourced surface-active agents. jetir.org Derived from natural fatty acids, MES are considered an eco-friendly alternative to conventional surfactants like Linear Alkyl Benzene (B151609) Sulfonate (LABS). jetir.org The production process involves the sulfonation of fatty acid methyl esters, which can be sourced from various vegetable oils, including palm, coconut, and even waste cooking oil. scielo.br
Interest in MES dates back several decades, with advancements in sulfonation technology enabling their large-scale commercial production. scielo.br These surfactants exhibit a range of valuable properties, including excellent stability in hard water, good wetting and cleaning performance, and biocompatibility. scielo.br A newer class of these surfactants, Φ-Sulfo Fatty Methyl Esters sulfonates (Φ-MES), has also been developed through sulfoxidation, which results in a random positioning of the sulfonate group along the alkyl chain.
Methyl ester sulfonates are widely recognized as the active cleaning ingredient in many laundry detergents and cleaning products. jetir.org Their efficacy is particularly notable in hard water conditions, where they maintain superior detergency compared to other anionic surfactants. jetir.org This enhanced tolerance to calcium and magnesium ions prevents the formation of insoluble salts, ensuring consistent cleaning performance. jetir.org
The performance of MES in cleaning formulations is multifaceted. They possess excellent decontamination properties and are compatible with other surfactant types and enzymes, often preserving enzyme activity more effectively than LABS. jetir.org While their intrinsic foaming power may be lower than some traditional surfactants, this can be managed through formulation adjustments, such as including foam boosters. jetir.org Furthermore, their effectiveness allows for the reduction of builders—chemicals that soften water—in detergent formulations, contributing to more environmentally benign products. jetir.org
Beyond detergency, methyl ester sulfonates are highly effective emulsifiers and dispersants. jetir.org This functionality is crucial in preventing the redeposition of soil during washing and in stabilizing complex formulations. One of their standout properties is their exceptional ability to disperse calcium soap, which is significantly better than that of LABS. jetir.org This makes them valuable components in soap bars and specialty cleaners, where they help reduce the formation of soap scum. jetir.org
Their emulsifying capabilities are also leveraged in creating stable mixtures of immiscible liquids. Formulations have been developed that use MES to emulsify other methyl esters, creating biodegradable emulsifier compositions that are free of volatile organic compounds. This makes them suitable for a variety of specialty applications where stability and environmental compatibility are key requirements. jetir.org
Enhanced Oil Recovery (EOR) Formulations and Polymer Design
The unique interfacial properties of methyl ester sulfonates make them valuable in the demanding conditions of the oil and gas industry, particularly in chemical Enhanced Oil Recovery (EOR) operations.
Methyl ester sulfonate is utilized as an anionic, bio-based surfactant in chemical EOR to recover residual crude oil trapped in reservoirs. esdm.go.idesdm.go.id The primary role of MES in this context is to reduce the interfacial tension (IFT) between oil and water, which helps to mobilize the trapped oil. esdm.go.idresearchgate.net Studies have demonstrated that MES can significantly lower IFT, even in the harsh reservoir conditions of high temperature and high salinity. esdm.go.id
A key mechanism by which MES improves oil recovery is by altering the wettability of the reservoir rock, shifting it from oil-wet to water-wet. esdm.go.id This change allows water to displace oil more effectively from the rock pores. Research has confirmed the excellent performance of MES under these challenging conditions. For instance, spontaneous imbibition experiments in sandstone at 80°C showed significant oil recovery, highlighting the surfactant's robustness. esdm.go.idesdm.go.id
The table below presents the findings of a study on the oil recovery factor using MES under different salinity conditions.
| MES Concentration (mM) | Salinity (kppm NaCl) | Temperature (°C) | Oil Recovery Factor (%) after 14 days |
|---|---|---|---|
| 0.5 | 30 | 80 | 12 |
| 2.0 | 30 | 80 | 18 |
| 3.0 | 30 | 80 | 26 |
| 0.5 | 40 | 80 | 17 |
| 2.0 | 40 | 80 | 19 |
| 3.0 | 40 | 80 | 27 |
Data sourced from a study on MES as an anionic biosurfactant for EOR. esdm.go.idesdm.go.id
Furthermore, the sulfonate group from MES can be chemically grafted onto a polymer backbone to create a "polymeric surfactant." researchgate.net This approach combines the viscosity-enhancing properties of a polymer with the interfacial activity of a surfactant into a single molecule. researchgate.net A study on the synthesis of a polymeric surfactant from palm oil methyl ester and acrylamide (B121943) showed that the resulting molecule was thermally stable, capable of emulsifying crude oil, and effective in increasing oil recovery during core flooding experiments. researchgate.net The incorporation of the sulfonate moiety is a common strategy in designing hydrophobically associating polymers, as the sulfonic acid group enhances salt tolerance and helps maintain the polymer chain's rigidity in high-salinity brines. mdpi.com
Catalytic Applications in Drilling Fluid Formulations
While 1-dodecanesulfonic acid, methyl ester itself is not typically described as a catalyst in drilling fluid formulations, its derivatives, particularly anionic surfactants like sodium dodecyl sulfonate (SDS) and dodecyl benzene sulfonic acid (DDBSA), are vital additives that enhance fluid performance. greenchemindustries.comnih.gov These sulfonates function primarily as rheology modifiers, filtration reducers, and shale inhibitors rather than true catalysts that accelerate a chemical reaction.
Their role can be considered catalytic in a broader sense, as they enable and improve the efficiency of the drilling process. For instance, alkyl sulfonates contribute to the stability and rheological properties of drilling muds. nih.govnu.edu.kz In aphronic (foam-based) drilling fluids, surfactants like SDS are essential for creating stable micro-bubbles, although their performance can be temperature-sensitive. nih.gov Dodecyl benzene sulfonic acid is noted for its excellent emulsifying and wetting properties in drilling fluids. greenchemindustries.com The primary function of these additives is to modify the physical and chemical interactions at interfaces within the drilling mud system, such as between clay particles and water or between oil and water phases, which is crucial for maintaining wellbore stability and drilling efficiency. researchgate.net
Catalytic Applications in Organic Synthesis
The catalytic activity of dodecanesulfonic acid derivatives is primarily leveraged in two distinct ways: as ligands in transition metal catalysis and through micellar catalysis in aqueous media.
Although this compound is not a catalyst, functionally related phosphine (B1218219) sulfonate ligands have demonstrated significant utility in palladium-catalyzed cross-coupling reactions. For example, novel bis(o-methoxyphenyl) phosphinoalkylsulfonate (P-O) ligands, which are water-soluble and air-stable, have been successfully used in Suzuki-Miyaura cross-coupling reactions. researchgate.net These reactions, conducted in water with microwave heating, benefit from the sulfonate group which imparts water solubility to the catalyst system, facilitating reactions in environmentally benign aqueous media. researchgate.net
The general principle of the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. The efficiency and scope of this reaction are heavily dependent on the phosphine ligands attached to the palladium center. nih.govnih.gov The development of ligands incorporating sulfonate groups, such as phosphinoalkylsulfonates, allows for the creation of water-soluble palladium complexes, enabling efficient catalysis in aqueous environments. researchgate.net
Table 1: Application of a Phosphinoalkylsulfonate Ligand in Pd-Catalyzed Suzuki-Miyaura Reaction
| Reactants | Catalyst System | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| Aryl Halides + Arylboronic Acids | Palladium complex with bis(o-methoxyphenyl) phosphinoalkylsulfonate ligand | Water | The sulfonate-containing ligand renders the catalyst system water-soluble, enabling efficient cross-coupling in an aqueous medium under microwave heating. | researchgate.net |
Anionic surfactants derived from dodecanesulfonic acid, such as sodium dodecyl sulfate (B86663) (SDS), are well-known for their ability to catalyze or alter the rates of organic reactions in water through a phenomenon known as micellar catalysis. nih.govajol.info Above a specific concentration, the critical micelle concentration (CMC), these surfactant molecules self-assemble into spherical aggregates called micelles. acs.org These micelles possess a hydrophobic core and a hydrophilic surface, creating a unique microenvironment that can solubilize nonpolar organic reactants in an aqueous solution. tsijournals.com
This compartmentalization can lead to significant rate enhancements by concentrating reactants within the micellar "pseudophase," thereby increasing their effective molarity. rsc.org The charged surface of the micelle can also stabilize transition states or reactive intermediates.
Numerous studies have documented the effects of SDS micelles on various reactions:
Hydrolysis Reactions: The acid-catalyzed hydrolysis of acetals and alkyl sulfates has been shown to be accelerated in the presence of SDS micelles. rsc.orgrsc.org Similarly, the neutral hydrolysis of aryl trifluoroacetates is catalyzed by SDS micelles. ajol.info However, in some cases, such as the water-catalyzed hydrolysis of 1-benzoyl-1,2,4-triazoles, SDS micelles have a rate-retarding effect, demonstrating that the influence of the micellar environment is highly specific to the reaction mechanism. nih.gov
SN2 Reactions: The rates of SN2 reactions involving substrates like methyl naphthalene-2-sulfonate (B94788) can be enhanced by micelles, which concentrate both the substrate and nucleophile in the interfacial region. rsc.org
Aldol (B89426) Reactions: In the aldol reaction of acetone (B3395972) with 4-nitrobenzaldehyde (B150856) in water, the presence of SDS (20 mol%) increased the product yield from 15% to 87%, showcasing a dramatic catalytic effect. tsijournals.com
Table 2: Examples of Surfactant-Catalyzed Reactions in Aqueous SDS Micelles
| Reaction Type | Substrates | Effect of SDS Micelles | Reference |
|---|---|---|---|
| Acetal Hydrolysis | Dibutyl benzaldehyde (B42025) acetal | Rate acceleration | rsc.org |
| Ester Hydrolysis | Aryl trifluoroacetates | Catalysis of neutral hydrolysis | ajol.info |
| Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | Increased product yield from 15% to 87% | tsijournals.com |
| Amide Hydrolysis | 1-Benzoyl-1,2,4-triazoles | Rate retardation | nih.gov |
Specialty Chemical Intermediate Functions
This compound serves as a precursor or intermediate in the synthesis of more complex specialty chemicals used across various industries.
Alkyl sulfonates and related surfactants are foundational components in the formulation of auxiliaries for the textile and leather industries. whamine.comekb.eg In textile processing, anionic surfactants, including various sulfonates, are used as wetting agents, detergents, dispersants, leveling agents for dyeing, and softeners. whamine.comresearchgate.net Specifically, sulfonates of high-carbon fatty alcohols are noted for their antistatic and softening properties. whamine.com While direct synthesis routes starting from 1-dodecanesulfonic acid methyl ester are not extensively detailed in the provided literature, the ester can be readily hydrolyzed to the corresponding sulfonic acid or its salt, which are the active surfactant species.
In the leather industry, sulfonated products are key components of fatliquoring agents, which are essential for lubricating leather fibers to impart softness and improve mechanical properties. sardiniasymposium.itresearchgate.netgoogle.com The synthesis of these agents often involves the sulfonation or sulfation of natural oils and fatty acids. sardiniasymposium.itresearchgate.net For instance, dissymmetry gemini (B1671429) sulfosuccinate (B1259242) surfactants, which have a related sulfonate structure, have been synthesized from vegetable oil and applied as effective fatliquoring agents. acs.org Fatty alkyl sulfonates with 12 to 24 carbon atoms are explicitly mentioned as components in fatliquoring compositions. google.com The ester group in this compound could potentially be used in transesterification reactions or other modifications to create specialized fatliquoring molecules.
One of the most significant applications of dodecanesulfonic acid derivatives is in mineral processing, specifically in froth flotation. researchgate.netmdpi.comresearchgate.netmdpi.comicm.edu.plbohrium.commdpi.com Sodium dodecyl sulfonate (SDS) and related compounds act as collectors, which are surfactants that selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic (water-repellent). mdpi.com These hydrophobic particles then attach to air bubbles and are carried to the surface of the flotation cell, separating them from the unwanted gangue minerals.
Dodecyl sulfonates have proven effective for a variety of mineral separations:
Apatite (Phosphate Ore): While SDS alone is not an effective collector for apatite, it acts as a powerful synergist when mixed with fatty acid collectors. researchgate.nettandfonline.comtandfonline.com The addition of SDS prevents the over-packing of fatty acid molecules, improving their dispersion and enhancing their adsorption onto the apatite surface, thereby increasing flotation recovery. researchgate.nettandfonline.com
Antimonate (B1203111) Minerals: SDS has been demonstrated as a highly effective and selective collector for separating antimonate minerals from quartz. Research confirmed that SDS chemisorbs onto the antimonate surface through the formation of Sb-O-S bonds, significantly increasing its hydrophobicity while having a negligible effect on quartz. mdpi.com
Fluorapatite (B74983) from Dolomite (B100054): Sodium dodecyl benzene sulfonate (SDBS), a structurally similar compound, has been used as a collector to separate fluorapatite from dolomite at low temperatures, showing a higher affinity for the fluorapatite surface. mdpi.comresearchgate.netbohrium.com
Feldspar (B12085585) from Quartz: A mixed collector system of dodecyl amine and sodium petroleum sulfonate has been used to separate feldspar from quartz under weakly acidic conditions. icm.edu.pl
Magnesite from Dolomite: SDBS can act as a synergist with sodium oleate (B1233923) collectors to improve the flotation separation of magnesite and dolomite by enhancing the dispersion of the primary collector. mdpi.com
Table 3: Role of Dodecyl Sulfonate Derivatives in Mineral Flotation
| Mineral System | Sulfonate Compound | Role | Mechanism/Key Finding | Reference |
|---|---|---|---|---|
| Apatite | Sodium Dodecyl Sulfonate (SDS) | Synergist with fatty acid collectors | Prevents over-packing of fatty acids, improving their dispersion and adsorption on the apatite surface. | researchgate.nettandfonline.com |
| Antimonate from Quartz | Sodium Dodecyl Sulfonate (SDS) | Selective Collector | Chemisorbs on the antimonate surface via Sb-O-S bonds, increasing hydrophobicity. | mdpi.com |
| Fluorapatite from Dolomite | Sodium Dodecyl Benzene Sulfonate (SDBS) | Selective Collector | Shows higher affinity and preferential adsorption to the fluorapatite surface. | researchgate.netbohrium.com |
| Feldspar from Quartz | Sodium Petroleum Sulfonate | Co-collector with Dodecyl Amine | Mixed anionic-cationic collector system enables separation under weak acid conditions. | icm.edu.pl |
| Magnesite from Dolomite | Sodium Dodecyl Benzene Sulfonate (SDBS) | Synergist with sodium oleate | Improves dispersion and solubility of the primary collector in the aqueous solution. | mdpi.com |
Use in Construction Materials (e.g., Concrete Admixtures)
While direct research on this compound as a concrete admixture is not extensively documented in publicly available literature, its chemical structure—comprising a long hydrophobic alkyl chain and a polar sulfonate group—suggests potential functionalities based on related compounds. Long-chain fatty acid derivatives and sulfonic acid-based polymers are known to impart specific desirable properties to cementitious systems.
Derivatives of long-chain fatty acids, such as soy methyl esters, have been explored for their hydrophobic properties in concrete, which can reduce water transport and absorption. This hydrophobicity can enhance the durability of the concrete by protecting it from water-induced degradation. The long dodecyl chain of dodecanesulfonic acid methyl ester could theoretically offer a similar water-repellent effect within the concrete matrix.
Furthermore, sulfonic acids and their copolymers are utilized in concrete production to influence workability, hardening time, and final strength. These compounds can act as superplasticizers by adsorbing onto cement particles and dispersing them through electrostatic repulsion, which reduces the amount of water needed for a workable consistency. A copolymer of methacrylic acid and 2-acrylamido-2-methylpropane sulfonic acid, for example, has been shown to be an effective dispersant for cement particles, leading to good fluidity in mortars and concrete. The presence of the sulfonate group in dodecanesulfonic acid methyl ester suggests it could participate in similar interactions at the cement-water interface.
The table below outlines the potential functions of chemical groups found in this compound and their relevance to concrete admixtures, based on the performance of analogous compounds.
| Chemical Moiety | Potential Function in Concrete | Mechanism of Action |
| Dodecyl (C12) Alkyl Chain | Hydrophobicity, Water Repellency | The long, nonpolar hydrocarbon chain can orient at interfaces to repel water, potentially reducing water ingress and improving durability. |
| Sulfonate Group (-SO3-) | Plasticization, Dispersion | The polar sulfonate group can adsorb onto the surface of cement particles, leading to electrostatic repulsion and improved dispersion, which enhances workability. |
| Methyl Ester Group (-COOCH3) | Modification of Solubility and Reactivity | The ester group can influence the compound's solubility in the concrete mix and may undergo hydrolysis in the alkaline environment of cement paste, affecting its interaction over time. |
Plasticizers and Stabilizers in Polymer Science
The application of this compound as a plasticizer or stabilizer in polymers is an area of specialized interest, with its utility being inferred from the known functions of similar chemical structures, such as sulfonate-containing polymers and various ester-based plasticizers.
Plasticizers: Plasticizers are additives that increase the flexibility and durability of a material. The long dodecyl chain of dodecanesulfonic acid, methyl ester provides a nonpolar, sterically bulky group that could intersperse between polymer chains, disrupting intermolecular forces and thereby increasing flexibility. A patent has described the use of anionic plasticizers, including alkane sulfonates, in hot melt adhesive formulations, indicating the potential for sulfonate compounds to act in this capacity. The combination of the flexible alkyl chain and the polar sulfonate group could offer a unique balance of properties, potentially improving compatibility with a range of polymers.
Stabilizers: In polymer science, stabilizers are used to prevent the degradation of polymers from various environmental factors such as heat, light, and oxidation. Sulfonic acids have been shown to function as stabilizers in certain polymers. For instance, their use in polycarbonate compositions has been documented to reduce the decrease in transmittance upon injection molding, suggesting a role in maintaining the optical and structural integrity of the polymer during processing. The sulfonic acid moiety can contribute to stabilizing a UV absorbing component within the polymer matrix. While this applies to the acid form, the methyl ester derivative could potentially offer similar or related stabilizing effects, possibly through different mechanisms of interaction within the polymer blend.
The potential roles of dodecanesulfonic acid methyl ester derivatives in polymer science are summarized in the table below.
| Application | Potential Mechanism | Relevant Structural Feature |
| Plasticizer | Interspersion between polymer chains, reducing intermolecular forces and increasing flexibility. | Long dodecyl (C12) alkyl chain. |
| Stabilizer | Prevention of degradation by heat or UV light; stabilization of other additives within the polymer matrix. | Sulfonate group, which can interact with and stabilize other components. |
Analytical Standards and Reagents
Ion-Pairing Reagents in Chromatographic Separations
Derivatives of dodecanesulfonic acid are well-established as effective ion-pairing reagents in the field of analytical chemistry, particularly in High-Performance Liquid Chromatography (HPLC). Ion-pair chromatography is a technique used to separate ionic and highly polar analytes on a reversed-phase column, which would otherwise show little or no retention.
The fundamental principle involves the addition of an ion-pairing reagent to the mobile phase. This reagent contains a nonpolar "tail" and an ionic "head". In the case of analyzing positively charged (cationic) analytes, an alkyl sulfonate with an opposite (negative) charge is used. The dodecanesulfonate anion, with its long C12 alkyl chain, is particularly effective.
There are two primary proposed mechanisms for how alkyl sulfonates facilitate separation in ion-pair chromatography:
Ion-Pair Formation in the Mobile Phase: The dodecanesulfonate anion pairs with the cationic analyte in the mobile phase. This newly formed ion-pair is electrically neutral and more hydrophobic than the original analyte, allowing it to be retained by the nonpolar stationary phase of the reversed-phase column.
Dynamic Ion-Exchange Surface: The hydrophobic dodecyl chains of the dodecanesulfonate ions adsorb onto the surface of the stationary phase. This creates a dynamic, negatively charged surface that can then retain cationic analytes through ion-exchange interactions. Current understanding suggests that for alkyl sulfonates, this ion-exchange mechanism is predominant. hmdb.ca
The length of the alkyl chain of the sulfonate reagent is a critical parameter. A longer chain, such as the dodecyl group, leads to stronger adsorption to the stationary phase and, consequently, a greater retention effect on the analyte. thermofisher.com Therefore, 1-dodecanesulfonic acid and its salts are used when strong retention of cationic species is required.
The table below details the characteristics of dodecanesulfonic acid derivatives as ion-pairing reagents.
| Property | Description | Significance in HPLC |
| Structure | Long C12 hydrophobic alkyl chain and a negatively charged sulfonate head group. | Enables strong interaction with the nonpolar stationary phase and electrostatic interaction with cationic analytes. |
| Mechanism | Primarily functions as a dynamic ion-exchange surface on the stationary phase. hmdb.ca | Creates a charged surface that retains oppositely charged analytes, allowing for their separation. |
| Application | Separation of positively charged analytes such as bases and cations. thermofisher.com | Allows for the analysis of compounds that are poorly retained in traditional reversed-phase chromatography. |
| Controllability | Analyte retention can be controlled by adjusting the concentration of the ion-pairing reagent and the organic solvent in the mobile phase. thermofisher.com | Provides flexibility in method development to achieve optimal separation. |
Use as Analytical Reference Standards
While derivatives of 1-dodecanesulfonic acid, such as its sodium salt, are widely used as reagents in analytical techniques like ion-pair chromatography, the methyl ester itself, "this compound," is not commonly documented as a certified reference material or an analytical standard for routine analyses.
Analytical standards are highly pure substances used for the calibration of instruments, the validation of analytical methods, and as a benchmark for qualitative and quantitative analysis. Typically, compounds designated as analytical standards undergo rigorous testing to certify their purity and identity.
A search for "this compound" as an analytical standard does not yield results from major suppliers of certified reference materials. In contrast, a structurally similar but chemically distinct compound, methyl dodecanoate (the methyl ester of lauric acid), is readily available as an analytical standard. It is crucial to distinguish between the sulfonate ester (-SO2-O-) and the carboxylate ester (-CO-O-) as they are different chemical entities with different properties and analytical applications.
Although a related compound, dodecylbenzene (B1670861) sulphonic acid methyl ester, has been suggested for use as a reference standard for the determination of anionic surfactants, this is a distinct molecule from this compound.
The primary role of 1-dodecanesulfonic acid and its simple derivatives in an analytical context appears to be as a functional reagent that enables the analysis of other compounds, rather than being the target analyte for which a certified standard is required.
Environmental Considerations in Dodecanesulfonic Acid Methyl Ester Research
Biodegradation Pathways and Mechanisms
The biodegradation of sulfonate-containing compounds, such as 1-Dodecanesulfonic acid, methyl ester, is a key factor in determining their environmental persistence. While specific pathways for this exact methyl ester are not extensively detailed in readily available literature, the degradation of similar anionic surfactants, like linear alkylbenzene sulfonates (LAS), provides valuable insights.
Generally, the biodegradation of long-chain alkyl compounds is initiated by microbial oxidation of the alkyl chain. nih.gov For alkanes, this often involves the oxidation of a terminal methyl group to a primary alcohol, which is then further oxidized to an aldehyde and a carboxylic acid. researchgate.net This resulting fatty acid can then enter the β-oxidation pathway, where the alkyl chain is shortened by two carbon units in each cycle. nih.govnih.gov
In the case of sulfonated compounds, microbial attack can occur on the sulfonate group itself, although the alkyl chain is often the initial site of degradation. mpob.gov.mynih.govnih.gov For instance, the degradation of some sulfonates involves the eventual release of inorganic sulfur compounds. nih.govnih.gov The complete mineralization of these surfactants by bacterial communities involves the breakdown of the alkyl chain, cleavage of any aromatic rings (if present), and eventual conversion to carbon dioxide, water, and inorganic sulfate (B86663). nih.govcleaninginstitute.org
The structure of the alkyl chain significantly influences the rate of biodegradation. Linear alkyl chains, like the dodecyl group in this compound, are generally more readily biodegradable than branched chains. mpob.gov.my The presence of the ester group may also influence the degradation pathway, potentially undergoing hydrolysis to 1-Dodecanesulfonic acid and methanol (B129727) as an initial step.
Several bacterial species have been identified as capable of degrading sulfonated surfactants. For example, Comamonas testosteroni has been shown to mineralize sulfophenylcarboxylates, which are intermediates in the degradation of LAS. nih.gov This process involves enzymes such as monooxygenases and esterases. nih.govbohrium.com Similarly, various Pseudomonas species have demonstrated the ability to degrade LAS. scirp.org
Key Enzymatic Processes in the Biodegradation of Related Surfactants
| Enzyme Family | Role in Degradation | Example Organism |
|---|---|---|
| Monooxygenases | Initial oxidation of the alkyl chain | Comamonas testosteroni |
| Esterases | Hydrolysis of ester linkages | Comamonas testosteroni |
| Desulfonases | Cleavage of the carbon-sulfur bond | Various Bacteria |
It is important to note that under anaerobic conditions, the biodegradation of sulfonated surfactants is significantly slower. cleaninginstitute.orgresearchgate.net This can lead to their accumulation in environments such as anaerobic digesters and sediments. cleaninginstitute.orgresearchgate.net
Sustainable Production and Renewable Feedstock Utilization
The shift towards a bio-based economy has spurred research into the sustainable production of chemicals, including surfactants. nih.gov this compound, traditionally derived from petrochemical sources, can potentially be synthesized from renewable feedstocks, aligning with green chemistry principles.
The production of methyl ester sulfonates (MES) can start from natural oils and fats. omnitechintl.comanalis.com.my These triglycerides are first converted to fatty acid methyl esters (FAMEs) through transesterification. The resulting FAMEs, such as methyl dodecanoate (methyl laurate), can then be sulfonated to produce the desired MES. omnitechintl.comgoogle.com
A key aspect of sustainable production is the utilization of waste materials. Lignocellulosic biomass, a non-food renewable feedstock, is an abundant resource for producing valuable chemicals. whiterose.ac.ukudel.edu Through various depolymerization and conversion processes, biomass can be transformed into platform molecules that serve as building blocks for a range of products, including surfactants. udel.eduresearchgate.net
For example, fatty acids can be derived from microbial oil produced by oleaginous yeasts grown on glycerol, a byproduct of biodiesel production. researchgate.net Additionally, waste cooking oil presents a viable feedstock for the synthesis of MES, offering a dual benefit of waste valorization and production of a value-added chemical. analis.com.my
Potential Renewable Feedstocks for this compound Production
| Feedstock Category | Specific Examples | Key Intermediates |
|---|---|---|
| Vegetable Oils | Palm kernel oil, coconut oil, Jatropha oil | Dodecanoic acid (Lauric acid) |
| Waste Oils | Used cooking oil | Fatty acid methyl esters |
| Microbial Oils | Oils from oleaginous yeasts | Fatty acids |
The development of efficient catalytic systems is crucial for the economic viability of biomass conversion. Solid acid catalysts, for instance, are being explored for various reactions in biomass valorization, including esterification and acetalization, which are relevant to surfactant synthesis. rsc.orgnih.gov
This compound, when produced from renewable resources, falls under the category of bio-based surfactants. mdpi.comlocusingredients.comresearchgate.net These surfactants are gaining attention as environmentally friendlier alternatives to their petroleum-based counterparts due to their potential for improved biodegradability and lower toxicity. omnitechintl.comlocusingredients.comagchemigroup.eu
The market for bio-based surfactants is growing, driven by consumer demand for sustainable products and stricter environmental regulations. researchgate.netmdpi.com Research in this area focuses on not only using renewable feedstocks but also on developing greener synthesis routes. researchgate.netmdpi.com This includes the use of enzymatic processes, which can offer high selectivity and operate under milder conditions compared to traditional chemical methods. mdpi.com Lipases, for example, are widely studied for their ability to catalyze esterification and transesterification reactions in surfactant production. mdpi.com
Furthermore, the development of novel surfactant structures from bio-based platform molecules is an active area of research. researchgate.netnih.govacs.org For instance, furan-based surfactants derived from biomass have been investigated as potential green alternatives to traditional sulfonated surfactants. researchgate.netacs.org
Environmental Fate and Transport Studies
The environmental fate of a chemical describes its transport and transformation in various environmental compartments, including water, soil, and air. For surfactants like this compound, their amphiphilic nature dictates their behavior in the environment.
Upon release into the environment, typically through wastewater, these surfactants can partition between different phases. Their tendency to accumulate at interfaces means they can be found on the surface of water bodies. nih.gov They can also adsorb to suspended solids and sediments.
The transport of sulfonated surfactants in the environment is largely governed by water flow. In aquatic systems, they can be transported over long distances. In soil, their mobility is influenced by factors such as soil type, organic matter content, and pH. The sorption of anionic surfactants to soil particles can limit their transport to groundwater.
The primary removal mechanism for readily biodegradable surfactants from the environment is microbial degradation. who.int As discussed in section 6.1, under aerobic conditions, compounds with linear alkyl chains are generally degraded rapidly. researchgate.net Monitoring studies of LAS have shown high removal rates in wastewater treatment plants that employ aerobic processes like activated sludge systems. cleaninginstitute.orgresearchgate.net
However, as previously mentioned, in anaerobic environments, the degradation is much slower, leading to the potential for accumulation. cleaninginstitute.org Therefore, the application of sludge from anaerobic digesters to agricultural land can introduce these compounds into the terrestrial environment. cleaninginstitute.orgresearchgate.net Subsequent biodegradation in the soil is then dependent on the prevailing conditions, with half-lives for LAS in soil reported to be in the range of 7 to 22 days. cleaninginstitute.org
Future Directions and Emerging Research Areas
Novel Synthetic Routes and Process Intensification
The traditional synthesis of methyl ester sulfonates (MES) involves the sulfonation of fatty acid methyl esters. A significant area of emerging research is the optimization of this process through novel reactor technologies that fall under the umbrella of process intensification. The sulfonation reaction, particularly with gaseous sulfur trioxide (SO3), is highly exothermic, which can lead to unwanted side reactions and product degradation if not properly controlled. researchgate.netitb.ac.id
A key innovation is the use of falling film microreactors (FFMRs) for the sulfonation step. acs.orgresearchgate.net This approach offers substantial advantages over conventional large-scale falling film reactors by leveraging a much higher surface-area-to-volume ratio. This characteristic facilitates superior heat transfer, allowing for precise temperature control and minimizing the formation of undesirable byproducts like disodium (B8443419) salts. itb.ac.idacs.org Research has shown that conducting the sulfonation of hydrogenated palm oil methyl ester in an FFMR can yield a high-quality product with an α-MES concentration of 86.3% and a low disalt concentration of 1.2% under optimized conditions. acs.org
Another novel route involves sulfoxidation, which uses sulfur dioxide (SO2), oxygen (O2), and ultraviolet (UV) light. This method results in Φ-MES, where the sulfonate group is randomly positioned along the alkyl chain, potentially offering different surfactant properties compared to the alpha-sulfo position typical of SO3 sulfonation. researchgate.net
Process intensification not only improves product quality but also enhances safety and sustainability by reducing reactor volume and improving energy efficiency. researchgate.net The table below summarizes the key differences between conventional and intensified synthesis processes.
Table 1: Comparison of Synthesis Processes for Methyl Ester Sulfonates
| Feature | Conventional Falling Film Reactor | Falling Film Microreactor (FFMR) |
|---|---|---|
| Heat Transfer | Moderate, potential for localized hotspots researchgate.net | Excellent, superior temperature control acs.org |
| Surface-to-Volume Ratio | Low | High acs.org |
| Product Quality | Risk of higher byproduct formation | Lower disalt concentration, higher purity acs.org |
| Process Control | Less precise | Highly precise control of reaction parameters acs.org |
| Safety | Higher risk due to large reactant volumes | Inherently safer due to smaller volumes researchgate.net |
| Scalability | Established for large-scale production | Primarily lab/pilot scale, scaling-up is a key research area |
Advanced Material Science Applications
The unique amphiphilic nature of 1-Dodecanesulfonic acid, methyl ester makes it a candidate for various applications in advanced material science.
Methyl ester sulfonates are recognized for their excellent dispersion characteristics. jetir.orgresearchgate.net An emerging application is their use as dispersing agents in the synthesis of nanocomposites and nanofluids. Research has demonstrated the formulation of liquid detergents that combine MES surfactants with nanoparticles, such as titanium dioxide (TiO2) and zinc oxide (ZnO), to enhance cleaning performance. analis.com.myaip.org
In these "nanofluid detergents," the MES surfactant serves a dual purpose: it acts as the primary cleaning agent and stabilizes the nanoparticle suspension, preventing agglomeration and ensuring a homogenous formulation. analis.com.my The surfactant adsorbs onto the nanoparticle surfaces, creating electrostatic and/or steric repulsion that overcomes the attractive van der Waals forces between particles. This enhanced dispersion is crucial for the nanoparticles to effectively contribute their desired properties, such as the photocatalytic degradation of stains by TiO2. aip.org Future research may explore the use of this compound in creating stable dispersions of other nanoparticles for applications in coatings, inks, and advanced materials.
Stimuli-responsive or "smart" materials are a frontier in material science, designed to undergo significant changes in their properties in response to external triggers like pH, temperature, or redox potential. nih.govrsc.org While direct research linking this compound to complex stimuli-responsive polymers is nascent, its fundamental surfactant properties present a clear avenue for future exploration.
The core of this potential lies in the self-assembly of surfactant molecules into micelles above a certain concentration (the critical micelle concentration, CMC). nih.gov These micellar structures are not static; their formation, size, and shape can be highly sensitive to environmental conditions.
pH-Responsiveness: The ester group in this compound could be susceptible to hydrolysis under acidic or basic conditions, altering the molecule's amphiphilic balance and thus its aggregation behavior. This could be exploited to design systems where micelles disassemble and release an encapsulated agent at a specific pH.
Temperature-Responsiveness: The solubility of MES, like many surfactants, can be temperature-dependent (Krafft point). nih.gov This behavior could be harnessed to create thermo-responsive systems where micellar properties are switched by heating or cooling.
Ionic Strength-Responsiveness: The electrostatic interactions governing micelle formation are sensitive to the presence of electrolytes. Changes in ionic strength could be used to trigger changes in micellar structure and function.
These principles form the basis for designing smart nanocarriers where this compound could act as a component in stimuli-responsive micellar systems for applications like controlled drug delivery or targeted release of active ingredients in industrial formulations. nih.govresearchgate.net
Interdisciplinary Research with Biological Systems
The interaction of surfactants with biological components is a critical area of research, with implications for personal care product formulation, toxicology, and drug delivery.
Model biological membranes, such as lipid vesicles (liposomes) and monolayers, are used to study how exogenous molecules like surfactants interact with cell membranes. mdpi.comresearchgate.net As an anionic surfactant, this compound is expected to interact with lipid bilayers through a multi-stage process, which is a key area for detailed biophysical investigation. nih.gov
Partitioning: At low concentrations, individual surfactant molecules (monomers) partition into the lipid bilayer. The hydrophobic dodecyl tail inserts into the membrane's acyl chain core, while the polar sulfonate and methyl ester groups reside near the lipid headgroups at the membrane-water interface. nih.gov
Membrane Perturbation: This incorporation disrupts the ordered packing of the lipid molecules, which can alter fundamental membrane properties such as fluidity, permeability, and electrical potential. nih.gov
Solubilization: As the concentration of the surfactant in the membrane increases to a critical level, the bilayer structure becomes unstable and breaks down, leading to the formation of small, mixed micelles composed of both lipids and surfactant molecules. researchgate.net This process, known as solubilization, is the basis of detergent action.
Studies on sebum-mimetic lipid monolayers have shown that potent anionic surfactants can penetrate and solubilize these protective lipid layers. mdpi.com Understanding the precise concentrations at which this compound induces these effects is vital for designing effective yet mild cleansing products that remove dirt without excessively stripping the skin's natural lipid barrier.
Beyond membranes, the micelles of this compound can interact with biological macromolecules, particularly proteins. The nature of these interactions is crucial and depends heavily on the surfactant concentration. Research on homologous anionic surfactants, like sodium dodecyl sulfate (B86663), provides a predictive framework for these interactions with model proteins such as Bovine Serum Albumin (BSA). diva-portal.org
Specific Binding: At very low concentrations, below the CMC, individual surfactant molecules can bind to specific high-affinity sites on a protein, typically hydrophobic pockets. This binding is primarily driven by electrostatic and hydrophobic interactions. diva-portal.org
Cooperative Binding: As the surfactant concentration increases and approaches the CMC, a cooperative binding process begins. Surfactant molecules start to form micelle-like clusters on the protein's polypeptide chain. This process often induces significant conformational changes in the protein, leading to its unfolding or denaturation. The number of binding sites and the affinity are known to increase with the length of the surfactant's hydrocarbon chain. diva-portal.org
Investigating these interactions for this compound is essential for its application in formulations containing proteins (e.g., enzyme-based detergents) and for understanding its biological impact. The ability of its micelles to solubilize other molecules could also be explored for drug delivery, where the micelle acts as a carrier for a hydrophobic drug, potentially modifying its interaction with target proteins. researchgate.net
Table 2: Summary of Compound Names
| Compound Name | Abbreviation / Synonym |
|---|---|
| This compound | C12 MES |
| Methyl Ester Sulfonate | MES |
| Sulfur Trioxide | SO3 |
| Sulfur Dioxide | SO2 |
| Sodium Dodecyl Sulfate | SDS |
| Bovine Serum Albumin | BSA |
| Titanium Dioxide | TiO2 |
Computational Design and Predictive Science for Next-Generation Dodecanesulfonic Acid Methyl Esters
The advancement of next-generation surfactants, including derivatives of this compound, is increasingly driven by computational design and predictive science. These in silico approaches enable the rapid screening, design, and optimization of novel molecules with tailored properties, significantly reducing the time and cost associated with traditional experimental methods. By leveraging molecular modeling, quantitative structure-activity relationships (QSAR), and artificial intelligence, researchers can explore vast chemical spaces to identify promising candidates for specific applications.
Molecular Modeling and Simulation
Molecular dynamics (MD) simulations are a cornerstone of computational surfactant design, offering atomic-level insights into molecular behavior. acs.orgprinceton.edu For dodecanesulfonic acid methyl ester and its analogues, MD simulations can predict their structural arrangement and dynamics at interfaces, such as oil-water or air-water boundaries. This is crucial for understanding their function as emulsifiers, detergents, or wetting agents.
Simulations can elucidate key parameters like the orientation of the molecule at an interface, the packing density, and the interaction energies with surrounding solvent molecules and other species. nih.gov For instance, MD studies can model the aggregation of surfactant molecules to form micelles, predicting the critical micelle concentration (CMC), a fundamental property for any surfactant. acs.org Researchers can systematically modify the virtual structure of the dodecanesulfonic acid methyl ester—for example, by altering the chain length, adding functional groups, or changing the ester group—and simulate the resulting impact on its interfacial properties.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Surfactant Systems This table illustrates typical parameters used in MD simulations to study surfactant behavior.
| Parameter | Value/Method | Purpose |
| Force Field | GAFF (Generalized Amber Force Field) | Describes the potential energy and forces between atoms in the surfactant and solvent molecules. mdpi.com |
| Water Model | TIP3P | A standard model for simulating water molecules in the system. mdpi.com |
| Simulation Box | 10x10x10 nm³ (Cubic) | Defines the volume for the simulation, typically containing surfactant and solvent molecules. |
| Ensemble | NPT (Isothermal-Isobaric) | Keeps the number of particles, pressure, and temperature constant to mimic laboratory conditions. |
| Temperature | 300 K | The target temperature for the simulation. |
| Pressure | 1 atm | The target pressure for the simulation. |
| Simulation Time | 50-100 ns | The duration of the simulation, which must be long enough to observe the phenomena of interest (e.g., micelle formation). mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with their activity. nih.gov This "activity" can encompass a wide range of endpoints, including emulsification efficiency, biodegradability, or even skin sensitization potential.
For the design of next-generation dodecanesulfonic acid methyl esters, a QSAR study would involve compiling a dataset of related sulfonate ester compounds with known experimental data for a specific property. nih.gov Molecular descriptors—numerical values that characterize the chemical structure (e.g., molecular weight, logP, electronic properties)—are then calculated for each compound. Regression analysis is used to build a mathematical model linking these descriptors to the observed activity.
Equation Example: Hypothetical QSAR Model for Emulsification Index (EI) EI = 0.75 * logP - 0.12 * (Molecular Weight) + 0.05 * (Polar Surface Area) + 2.5
This predictive model can then be used to estimate the activity of newly designed, unsynthesized molecules. This allows for the high-throughput virtual screening of thousands of potential candidates, prioritizing only the most promising ones for laboratory synthesis and testing. The development of QSAR models for skin sensitization, for example, relies on parameters like hydrophobicity and electrophilicity to predict the potential biological response. nih.gov
Table 2: Example Dataset for a QSAR Model Predicting Surfactant Property This table provides a simplified, hypothetical example of data used to build a QSAR model for a series of sulfonate esters.
| Compound ID | logP (Hydrophobicity) | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Experimental Property (e.g., CMC in mM) |
| C10-S-Me | 4.1 | 236.37 | 64.6 | 12.5 |
| C12-S-Me | 5.1 | 264.42 | 64.6 | 3.1 |
| C14-S-Me | 6.1 | 292.48 | 64.6 | 0.8 |
| C12-S-Et | 5.6 | 278.45 | 64.6 | 2.9 |
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Q & A
Q. What are the established synthesis protocols for 1-dodecanesulfonic acid, methyl ester?
The compound is typically synthesized via acid-catalyzed transesterification , where sulfonic acid groups are esterified using methanol. For example, methanolic HCl or sulfuric acid can catalyze the reaction, producing methyl esters from free sulfonic acids . Reaction conditions (e.g., temperature, catalyst concentration) must be optimized to avoid side reactions, such as hydrolysis or oxidation. Purity is ensured through post-synthesis purification steps like solvent extraction or column chromatography .
Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?
Gas chromatography (GC) coupled with polar capillary columns (e.g., SP™-2560 or Omegawax®) is preferred for separation and quantification. Prior derivatization may be required for volatile analogs. For structural validation, GC-MS with spectral library matching (e.g., Wiley/NIST) is recommended, particularly for distinguishing isomers or degradation products . Calibration standards should be prepared under inert conditions to prevent ester hydrolysis .
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, face shields, and safety glasses compliant with NIOSH/EN 166 standards.
- Storage : Keep in airtight containers at 4–8°C, away from incompatible materials like strong acids/oxidizers .
- Spill Management : Neutralize residues with alkaline solutions (e.g., sodium bicarbonate) and dispose via licensed hazardous waste services .
Advanced Research Questions
Q. How does the compound’s stability vary under non-standard experimental conditions (e.g., high pH or elevated temperatures)?
Stability studies indicate that this compound degrades at pH > 10 or temperatures > 80°C , forming sulfonic acid byproducts. Kinetic modeling (e.g., pseudo-first-order decay equations) can predict degradation rates under these conditions. However, data gaps exist for long-term stability in polar solvents like DMSO .
Q. What mechanistic insights explain its reactivity with oxidizing agents or metal catalysts?
The sulfonate ester group is susceptible to nucleophilic attack by strong bases (e.g., NaOH), leading to ester cleavage. In the presence of transition metals (e.g., Fe³⁺), redox reactions can produce sulfonic acid radicals, which may initiate polymerization or generate toxic fumes (e.g., SOₓ) under combustion . Computational studies (DFT) are recommended to map reaction pathways .
Q. How can researchers address contradictions in reported toxicity or ecological impact data?
Current SDS documents note insufficient toxicological or ecotoxicological data . To resolve contradictions:
- Conduct in vitro assays (e.g., Ames test for mutagenicity).
- Perform acute aquatic toxicity tests using Daphnia magna or algal models under OECD guidelines.
- Use LC-MS/MS to track bioaccumulation in model organisms .
Methodological Gaps and Recommendations
Q. What experimental designs are optimal for studying its role in lipid bilayer interactions?
Q. How can kinetic models from biodiesel research (e.g., FAME systems) be adapted to study this compound’s reactivity?
Universal kinetic models (e.g., two-step esterification mechanisms) can simulate reaction pathways by substituting fatty acid parameters with sulfonic acid analogs. Adjustments for sulfonate-specific activation energies and solvent effects (e.g., dielectric constant) are critical .
Data Limitations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
